molecular formula C14H26N2O5 B6773982 BOC-Val-Gly-OEt

BOC-Val-Gly-OEt

Cat. No.: B6773982
M. Wt: 302.37 g/mol
InChI Key: FJMIIVRCQWRALB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-Val-Gly-OEt, also known as tert-butyloxycarbonyl-valine-glycine ethyl ester, is a dipeptide derivative commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group, which is used to protect the amino group of valine during chemical reactions. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-Val-Gly-OEt typically involves the protection of the amino group of valine with a BOC group, followed by the coupling of the protected valine with glycine ethyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

BOC-Val-Gly-OEt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

The major products formed from the reactions involving this compound include deprotected peptides and extended peptide chains, depending on the specific reactions carried out .

Mechanism of Action

The mechanism of action of BOC-Val-Gly-OEt primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino group of valine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the BOC group is removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethyl ester group, which can influence the solubility and reactivity of the compound compared to its methyl ester and amide counterparts. This makes it particularly useful in specific peptide synthesis applications where these properties are desired .

Properties

IUPAC Name

ethyl 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-7-20-10(17)8-15-12(18)11(9(2)3)16-13(19)21-14(4,5)6/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMIIVRCQWRALB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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